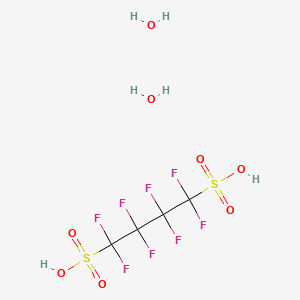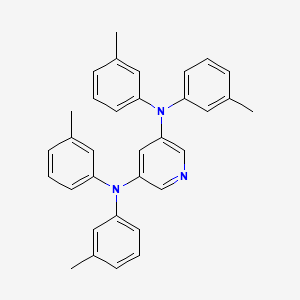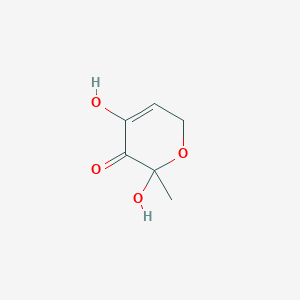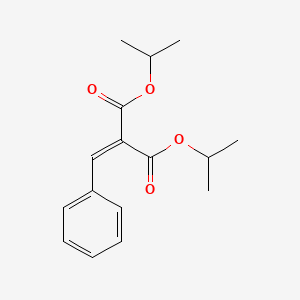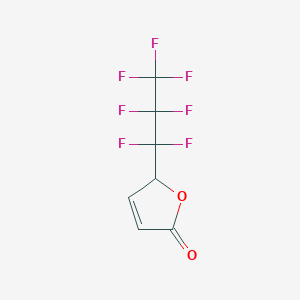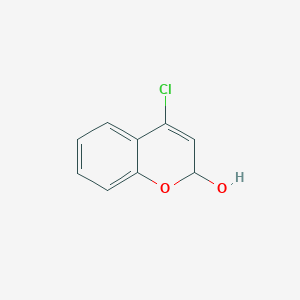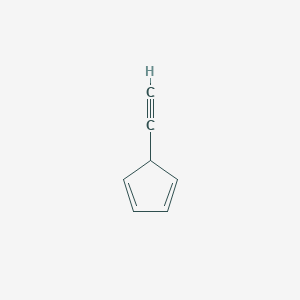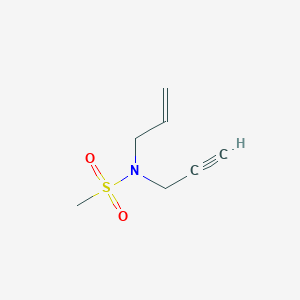
Methanesulfonamide, N-2-propenyl-N-2-propynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-2-propenyl-N-2-propynyl- is an organic compound with the molecular formula C7H11NO2S . This compound contains a total of 22 atoms, including 11 hydrogen atoms, 7 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . It is a member of the sulfonamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of Methanesulfonamide, N-2-propenyl-N-2-propynyl- involves several steps and specific reaction conditions. One common synthetic route includes the reaction of methanesulfonyl chloride with propargylamine and allylamine under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Methanesulfonamide, N-2-propenyl-N-2-propynyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Methanesulfonamide, N-2-propenyl-N-2-propynyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe to study enzyme activities and protein interactions. In medicine, it has potential applications in drug development due to its ability to interact with various biological targets. Additionally, in the industrial sector, it is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-2-propenyl-N-2-propynyl- involves its interaction with specific molecular targets and pathways . The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with proteins and other biomolecules, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methanesulfonamide, N-2-propenyl-N-2-propynyl- can be compared with other sulfonamide compounds, such as methanesulfonamide, N-2-propenyl-N-2-propynyl-, and methanesulfonamide, N-2-propenyl-N-2-propynyl- . While these compounds share similar structural features, Methanesulfonamide, N-2-propenyl-N-2-propynyl- is unique due to its specific functional groups and reactivity. This uniqueness makes it valuable for specific applications where other sulfonamides may not be as effective.
Propriétés
Numéro CAS |
155593-55-8 |
|---|---|
Formule moléculaire |
C7H11NO2S |
Poids moléculaire |
173.24 g/mol |
Nom IUPAC |
N-prop-2-enyl-N-prop-2-ynylmethanesulfonamide |
InChI |
InChI=1S/C7H11NO2S/c1-4-6-8(7-5-2)11(3,9)10/h1,5H,2,6-7H2,3H3 |
Clé InChI |
PALWVOLPHCYQQR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(CC=C)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


pentasilolane](/img/structure/B12548270.png)

![Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]-](/img/structure/B12548277.png)

